Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1699333-26-0
VCID: VC2869142
InChI: InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-6-4-10(5-7-16)11-8-12(17)15-9-11/h10-11H,4-9H2,1-3H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C2CC(=O)NC2
Molecular Formula: C14H24N2O3
Molecular Weight: 268.35 g/mol

Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate

CAS No.: 1699333-26-0

Cat. No.: VC2869142

Molecular Formula: C14H24N2O3

Molecular Weight: 268.35 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate - 1699333-26-0

Specification

CAS No. 1699333-26-0
Molecular Formula C14H24N2O3
Molecular Weight 268.35 g/mol
IUPAC Name tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-6-4-10(5-7-16)11-8-12(17)15-9-11/h10-11H,4-9H2,1-3H3,(H,15,17)
Standard InChI Key FROYIVDQMKSAJT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2CC(=O)NC2
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2CC(=O)NC2

Introduction

Chemical Identity and Structure

Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate belongs to a class of heterocyclic compounds that combine two important pharmacophores: a piperidine ring and a pyrrolidinone moiety. The compound features a six-membered piperidine ring with a nitrogen atom at position 1, protected by a tert-butyloxycarbonyl (Boc) group. At position 4 of the piperidine ring, a 5-oxopyrrolidin-3-yl group is attached, which consists of a five-membered lactam ring with a carbonyl group at position 5.

The chemical structure can be clearly defined by its molecular characteristics, which are summarized in the following table:

PropertyValue
Molecular FormulaC14H24N2O3
Molecular Weight268.35 g/mol
IUPAC Nametert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate
SMILES NotationCC(C)(C)OC(=O)N1CCC(CC1)C2CC(=O)NC2
Key Functional GroupsCarbamate (Boc), lactam (pyrrolidinone), tertiary amine (piperidine)

The compound's structure provides multiple reactive sites and functional groups that contribute to its utility in synthetic chemistry. The Boc protecting group on the piperidine nitrogen serves as a temporary protection that can be selectively cleaved under acidic conditions, allowing for further functionalization. The pyrrolidinone ring offers additional reactivity through its carbonyl group and N-H bond, enabling diverse chemical transformations.

Physical and Chemical Properties

Based on its structural features, Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate possesses a range of physical and chemical properties that influence its behavior in chemical reactions and biological systems. Although specific experimental data is limited, the compound's properties can be predicted based on its structural components and knowledge of similar compounds.

Physical Properties

The physical characteristics of Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate are important considerations for its handling, storage, and application in research settings. As a medium-sized organic molecule with both polar and non-polar regions, it exhibits distinctive physical behaviors:

Physical PropertyPredicted CharacteristicRationale
Physical StateSolid at room temperatureBased on molecular weight and structural rigidity
AppearanceWhite to off-white crystalline or amorphous solidTypical for similar heterocyclic compounds
SolubilitySoluble in organic solvents (dichloromethane, chloroform, DMSO); limited water solubilityPresence of both lipophilic (Boc, piperidine) and hydrophilic (carbonyl, N-H) groups
Melting PointApproximately 90-120°CEstimated based on similar Boc-protected heterocycles
StabilityGenerally stable at room temperature; sensitive to strong acidsBoc group is acid-labile

Chemical Properties

The chemical reactivity of Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate is determined by its functional groups, which provide various opportunities for chemical transformations:

Chemical PropertyCharacteristicSignificance
Acid-Base BehaviorWeakly basic (piperidine nitrogen); weakly acidic (pyrrolidinone N-H)Important for predicting solubility and reactivity
Hydrogen BondingDonor (N-H of pyrrolidinone) and acceptor (carbonyl groups) capabilitiesAffects crystal packing, solubility, and intermolecular interactions
Electrophilic SitesCarbonyl carbons (Boc and pyrrolidinone)Susceptible to nucleophilic attack
Nucleophilic SitesNitrogen atoms (after Boc deprotection)Can react with electrophiles
StereochemistryPotential for stereoisomerism at the piperidine C4 positionImportant for biological activity and selectivity

The combination of these properties makes Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate a versatile building block for synthetic chemistry, offering multiple handles for selective functionalization and derivatization.

Synthetic AspectConsiderationPotential Solution
RegioselectivityEnsuring correct connection between piperidine and pyrrolidinoneUse of appropriate directing groups or selective reagents
StereoselectivityControl of stereochemistry at the piperidine C4 positionStereoselective reactions or resolution of isomers
Protection/DeprotectionStrategic use of protecting groups beyond the Boc groupOrthogonal protection strategies
Scale-up ChallengesIssues when moving from small to large scaleProcess optimization and alternative synthetic routes

General synthetic procedures similar to those used for related compounds could potentially be adapted for the synthesis of Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate, such as the cross-coupling methods described for related Boc-protected piperidine derivatives .

Chemical Reactivity

Understanding the reactivity patterns of Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate is crucial for its effective utilization in synthetic chemistry. The compound's multiple functional groups provide diverse opportunities for chemical transformations.

Reactivity of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is a key reactivity center:

  • Acid-catalyzed deprotection: The Boc group is typically cleaved under acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane. This deprotection reveals the free piperidine nitrogen, which can then be further functionalized.

  • Stability: The Boc group is stable under basic conditions, reducing conditions, and most nucleophilic reagents, making it compatible with a wide range of chemical transformations.

Reactivity of the Pyrrolidinone Moiety

The pyrrolidinone ring offers several reactive sites:

Reactive SitePotential ReactionsProducts
Carbonyl GroupReduction (e.g., with LiAlH4, NaBH4)Hydroxypyrrolidine derivatives
Carbonyl GroupNucleophilic additionAddition products
N-H BondAlkylation/Arylation (with alkyl/aryl halides, base)N-substituted derivatives
N-H BondAcylation (with acid chlorides, anhydrides)N-acyl derivatives
α-Positions to CarbonylC-H Functionalizationα-functionalized products

Piperidine Ring Transformations

After Boc deprotection, the piperidine ring nitrogen becomes a reactive center for various transformations:

  • Nucleophilic reactions: The free amine can react with electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of reducing agents to form substituted amines.

  • Amide formation: Coupling with carboxylic acids or activated carboxylic acid derivatives.

  • Urea or carbamate formation: Reaction with isocyanates or chloroformates, respectively.

The versatility of these reactive sites makes Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate a valuable intermediate in the synthesis of more complex molecules with potential biological activity.

Applications in Research and Industry

Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate serves important functions in various research areas, particularly in pharmaceutical development and synthetic methodology research.

Pharmaceutical Research

The compound's structural features make it relevant to several therapeutic areas:

Therapeutic AreaPotential RelevanceStructural Basis
Central Nervous SystemModulators of neurotransmitter receptorsPiperidine scaffold common in CNS-active compounds
Pain ManagementNovel analgesicsSimilar to structures found in pain medications
Anti-inflammatoryInhibitors of inflammatory pathwaysHeterocyclic structures in known anti-inflammatory agents
Metabolic DisordersEnzyme inhibitorsComplex heterocycles as active site binders

The compound's utility in pharmaceutical research stems from its potential as:

  • A synthetic intermediate in drug synthesis pathways

  • A scaffold for medicinal chemistry optimization programs

  • A building block for structure-activity relationship (SAR) studies

  • A precursor for the preparation of chemical libraries for high-throughput screening

Synthetic Methodology Development

The compound also serves as a valuable substrate for the development and demonstration of new synthetic methodologies:

  • Testing novel cross-coupling reactions

  • Developing selective functionalization strategies for heterocycles

  • Exploring new protecting group strategies

  • Investigating stereoselective transformations

Analytical Standards and Reference Materials

In analytical chemistry, compounds like Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate may serve as:

  • Reference standards for chromatographic analysis

  • Building blocks for the synthesis of labeled compounds for quantitative analysis

  • Templates for the development of new analytical methods

The compound's utility across these diverse application areas underscores its importance as a versatile building block in contemporary chemical research.

Structure-Activity Relationships

Understanding the structure-activity relationships (SARs) of Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate and its derivatives provides valuable insights for drug discovery efforts. While specific biological activity data for this exact compound is limited, general principles can be applied based on the known properties of its structural components.

Pharmacophoric Elements

The compound contains several structural elements that can contribute to biological activity:

Structural ElementPotential Contribution to ActivityExamples in Known Drugs
Piperidine RingBinding to receptors, ion channels, or enzymesPresent in drugs like fentanyl, pethidine, risperidone
PyrrolidinoneHydrogen bonding interactions, metabolic stabilityFound in drugs like piracetam, levetiracetam
Carbonyl GroupsHydrogen bond acceptors, electrostatic interactionsCommon in many pharmaceuticals
N-H BondHydrogen bond donor, potential for derivatizationCritical for receptor binding in many drugs

Conformational Considerations

The compound's three-dimensional structure and conformational flexibility likely influence its biological activity:

  • The piperidine ring typically adopts a chair conformation with the substituent preferentially in the equatorial position.

  • The connection between the piperidine and pyrrolidinone rings introduces a degree of conformational flexibility.

  • These conformational properties affect the compound's ability to interact with biological targets.

Comparison with Related Compounds

To better understand the unique properties and potential applications of Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate, it is valuable to compare it with structurally related compounds that share key structural elements.

Structural Analogs

Several compounds sharing the Boc-protected piperidine core but differing in the substituent at the 4-position can be identified from synthetic literature:

CompoundStructural SimilarityKey DifferencesApplications
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylateBoc-protected piperidine coreContains boronic ester instead of pyrrolidinone; unsaturated piperidine ringWidely used in Suzuki coupling reactions
Tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylateBoc-protected piperidine coreContains aminophenyl instead of pyrrolidinoneDescribed as intermediate for heterocyclic synthesis
Tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylateBoc-protected piperidine coreContains aminophenyl at different positionBuilding block for pharmaceutical synthesis
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylateBoc-protected piperidine coreContains para-aminophenyl substituentPrecursor for aniline derivatives

Functional Comparison

These structural analogs differ in their chemical reactivity and potential applications:

  • Boronic ester derivatives serve primarily as coupling partners in palladium-catalyzed cross-coupling reactions, as indicated by their use in "General Procedure B" mentioned in the literature .

  • Aminophenyl derivatives provide aromatic amine functionality, which offers different reactivity compared to the pyrrolidinone in our target compound. These compounds can undergo typical aniline reactions, including diazotization, electrophilic aromatic substitution, and nucleophilic substitution reactions.

  • The pyrrolidinone moiety in Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate provides unique reactivity associated with the lactam functionality, including potential for reduction, nucleophilic addition, and N-functionalization.

Synthetic Utility Comparison

The relative synthetic utility of these compounds depends on the desired application:

Compound TypeSynthetic AdvantagesLimitationsBest Applications
Boronic Ester DerivativesExcellent for C-C bond formation via Suzuki couplingLimited functionality beyond coupling reactionsSynthesis of biaryl compounds
Aminophenyl DerivativesVersatile amine chemistry; potential for further aromatic functionalizationLess conformational flexibility than pyrrolidinoneSynthesis of aniline-based drugs
Pyrrolidinone DerivativeUnique lactam reactivity; conformational propertiesMore complex structureDevelopment of lactam-containing pharmaceuticals

This comparison highlights the unique position of Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate in the landscape of heterocyclic building blocks, combining elements of both piperidine and pyrrolidinone chemistry in a single molecular scaffold.

Future Research Directions

The unique structural features and reactivity profile of Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate suggest several promising avenues for future research and development.

Synthetic Methodology Development

Future research could focus on developing improved synthetic routes to this compound and its derivatives:

Medicinal Chemistry Applications

The compound's potential in drug discovery suggests several research directions:

  • Systematic modification of the basic scaffold to create focused libraries for biological screening

  • Investigation of structure-activity relationships to identify optimal substitution patterns

  • Exploration of the compound's potential as a scaffold for the development of CNS-active compounds

  • Development of pyrrolidinone-piperidine hybrid structures as novel pharmacophores

  • Investigation of the compound's potential in fragment-based drug discovery approaches

Materials Science Applications

Beyond medicinal chemistry, the compound could find applications in materials science:

  • Development of new polymeric materials incorporating the pyrrolidinone-piperidine motif

  • Investigation of self-assembling systems based on hydrogen bonding interactions

  • Exploration of the compound's potential in the development of molecular recognition systems

Computational Studies

Computational approaches could provide valuable insights into the compound's properties and potential applications:

  • Quantum mechanical studies to understand reactivity patterns

  • Molecular dynamics simulations to investigate conformational preferences

  • Virtual screening to identify potential biological targets

  • Predictive modeling of physical properties and ADME characteristics

These diverse research directions highlight the potential of Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate as a versatile building block in contemporary chemical research, with applications spanning synthetic methodology, medicinal chemistry, materials science, and computational chemistry.

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